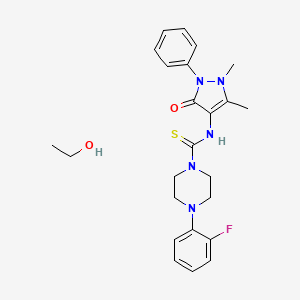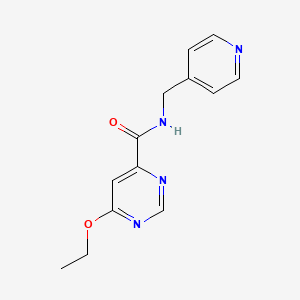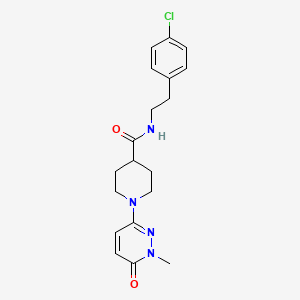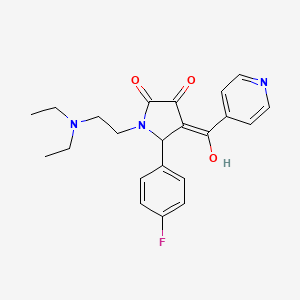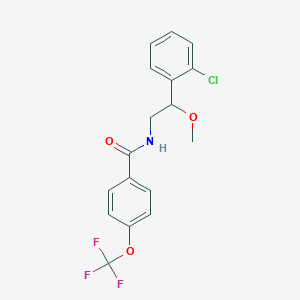
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide, commonly known as ML347, is a small molecule inhibitor that has been widely used in scientific research due to its unique properties. This compound was first synthesized in 2010 by a team of scientists at the Scripps Research Institute in Florida, USA. Since then, ML347 has been extensively studied for its potential applications in various fields of research, including cancer biology, immunology, and neuroscience.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Material Science
The study of supramolecular chemistry involves the exploration of structures that are formed through non-covalent interactions. A related study focused on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which showcases the ability of aryl rings to self-assemble into π-stacked structures surrounded by a triple helical network of hydrogen bonds. This mode of organization is suggestive of new approaches for designing columnar liquid crystals and materials with specific optical properties (M. Lightfoot et al., 1999).
Antipathogenic Activity
Compounds with structural similarities have been synthesized and tested for their interaction with bacterial cells, particularly focusing on their anti-pathogenic activity. Such studies highlight the potential of benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties, especially against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).
Organic Synthesis and Catalysis
Research in organic synthesis has explored the utility of N-(2-chlorophenyl)benzamides in the efficient synthesis of 2-substituted benzoxazoles via Cu-catalyzed intramolecular coupling cyclization reactions. This process demonstrates the compound's role in facilitating the formation of benzoxazoles, which are crucial in various pharmaceutical applications (Fengtian Wu et al., 2014).
Polymer Science
In polymer science, aromatic polyamides containing specific functional groups have been synthesized to study their properties, such as solubility, thermal stability, and structural characteristics. The inclusion of s-triazine rings and specific benzamide derivatives in the polymer backbone influences these properties, suggesting applications in materials science where high thermal stability and specific solubility characteristics are desired (A. D. Sagar et al., 1997).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-24-15(13-4-2-3-5-14(13)18)10-22-16(23)11-6-8-12(9-7-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHSIQQZSVPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)


![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)




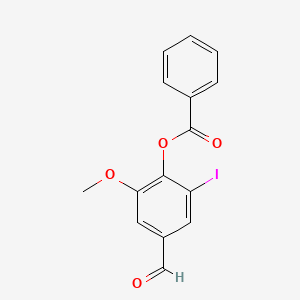
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
